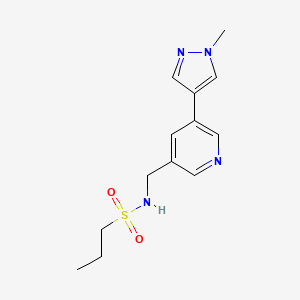

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a 1-methylpyrazole moiety and a propane sulfonamide group. This compound’s structure combines a heteroaromatic system (pyridine-pyrazole) with a sulfonamide side chain, which is common in pharmacologically active molecules.

The propane sulfonamide group enhances solubility and bioavailability, while the pyridine-pyrazole system may contribute to target binding via π-π interactions or hydrogen bonding. Structural confirmation of such compounds typically involves NMR, HRMS, and X-ray crystallography, with tools like SHELXL being widely used for refinement .

Properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S/c1-3-4-20(18,19)16-7-11-5-12(8-14-6-11)13-9-15-17(2)10-13/h5-6,8-10,16H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOVETJTLLYVLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1=CC(=CN=C1)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrazole Ring: Starting with appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.

Attachment of the Pyridine Ring: The pyrazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

Introduction of the Sulfonamide Group: Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

Pharmaceutical Research: It serves as a lead compound in the development of new drugs.

Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide with related compounds from the evidence:

Key Observations:

- Core Heterocycles : The target compound’s pyridine-pyrazole system differs from thiazole (4d) or pyrrolopyridine (7b) cores in analogs. These variations influence electronic properties and binding interactions.

- Sulfonamide Linkage : Unlike 4d (amide-linked) or Example 56 (isopropylsulfonamide), the target compound’s propane sulfonamide may offer distinct solubility and pharmacokinetic profiles.

Physicochemical Properties

- Melting Points: Example 56 (252–255°C) has a higher melting point than typical sulfonamides, likely due to its rigid chromenone core . The target compound’s melting point is unreported but may vary based on crystallinity and substituent effects.

- Spectroscopic Data : HRMS and NMR (e.g., 1H/13C) are standard for confirming molecular structures, as demonstrated for compounds in .

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a pyrazole and pyridine moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, beginning with the preparation of the pyrazole and pyridine intermediates, followed by their coupling to form the final product. Common reagents include coupling agents like EDCI and catalysts such as DMAP.

Antimicrobial Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activities. For instance, related compounds have shown potent antifungal effects against Valsa mali with EC50 values as low as 0.64 mg/L, indicating that modifications in the pyrazole structure can enhance bioactivity .

The biological activity of this compound is thought to involve interaction with specific molecular targets, potentially acting as enzyme inhibitors or receptor modulators. This interaction can lead to the modulation of various biochemical pathways essential for cellular function.

Study 1: Antifungal Activity

In a study focused on the antifungal properties of pyrazole derivatives, compound 7f , closely related to our compound of interest, demonstrated significant effectiveness against Valsa mali. The study highlighted that this compound could induce oxidative damage in fungal cells, leading to cell death .

Study 2: Antibacterial Activity

Another investigation into similar compounds revealed notable antibacterial activity against Pseudomonas syringae pv. actinidiae, with a MIC90 value of 1.56 mg/L. This suggests that the structural features of pyrazole derivatives may confer enhanced antibacterial properties compared to traditional antibiotics .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several compounds related to this compound:

| Compound Name | Activity Type | Target Organism | EC50/MIC Value |

|---|---|---|---|

| Compound 7f | Antifungal | Valsa mali | 0.64 mg/L |

| Compound 7b | Antibacterial | Pseudomonas syringae | 1.56 mg/L |

| Tebuconazole | Antifungal (control) | Valsa mali | 0.33 mg/L |

| Allicin | Antibacterial | Various bacteria | 26.0 mg/L (control) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.